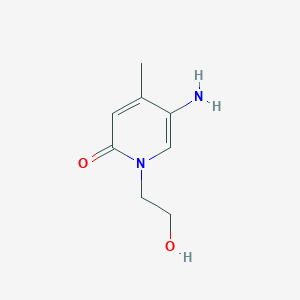![molecular formula C10H21NO B13184966 [1-(Aminomethyl)-4-ethylcyclohexyl]methanol](/img/structure/B13184966.png)
[1-(Aminomethyl)-4-ethylcyclohexyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Aminomethyl)-4-ethylcyclohexyl]methanol: is an organic compound with the molecular formula C8H17NO It is a cyclohexane derivative with an aminomethyl group and an ethyl group attached to the cyclohexane ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-4-ethylcyclohexyl]methanol typically involves the reaction of 4-ethylcyclohexanone with formaldehyde and ammonia. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Aminomethyl)-4-ethylcyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various amines or alcohols. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, PBr3
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Halides, esters
Scientific Research Applications
Chemistry: In chemistry, [1-(Aminomethyl)-4-ethylcyclohexyl]methanol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with biological molecules, providing insights into biochemical processes.
Medicine: In medicine, this compound may be explored for its pharmacological properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique structure and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)-4-ethylcyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
- [1-(Aminomethyl)cyclohexyl]methanol
- [1-(Aminomethyl)-4-methylcyclohexyl]methanol
- [1-(Aminomethyl)-4-isopropylcyclohexyl]methanol
Comparison: Compared to its analogs, [1-(Aminomethyl)-4-ethylcyclohexyl]methanol exhibits unique properties due to the presence of the ethyl group. This structural variation can influence its reactivity, solubility, and interaction with biological targets. The ethyl group may also affect the compound’s pharmacokinetic and pharmacodynamic profiles, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
[1-(aminomethyl)-4-ethylcyclohexyl]methanol |
InChI |
InChI=1S/C10H21NO/c1-2-9-3-5-10(7-11,8-12)6-4-9/h9,12H,2-8,11H2,1H3 |
InChI Key |
BJXCSPSYANNLOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



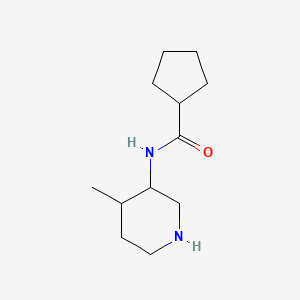
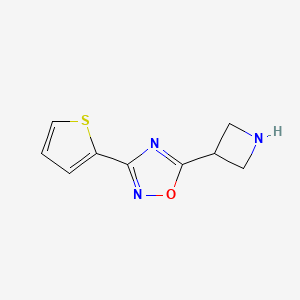
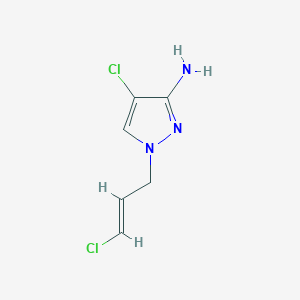

![4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13184924.png)

![6-Bromobenzofuro[3,2-b]pyridine](/img/structure/B13184938.png)
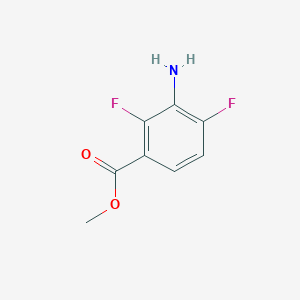

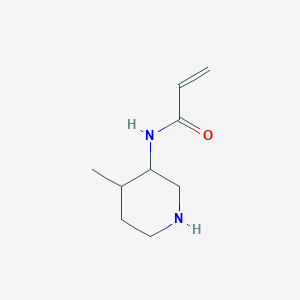
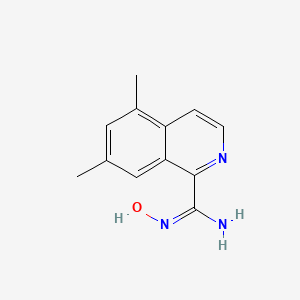
![tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B13184964.png)
